molecular formula C12H26O B14310427 2,5,7,7-Tetramethyloctan-1-ol CAS No. 113831-58-6

2,5,7,7-Tetramethyloctan-1-ol

Cat. No.: B14310427
CAS No.: 113831-58-6
M. Wt: 186.33 g/mol
InChI Key: SDLZYKUEPAKVBJ-UHFFFAOYSA-N
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Description

2,5,7,7-Tetramethyloctan-1-ol is an organic compound belonging to the class of alcohols It is characterized by its branched structure with four methyl groups attached to an octane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7,7-Tetramethyloctan-1-ol can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,5,7,7-Tetramethyloctane, followed by oxidation to introduce the hydroxyl group. This process typically requires the use of strong bases and oxidizing agents under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and continuous monitoring of reaction parameters are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,5,7,7-Tetramethyloctan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and various substituted alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5,7,7-Tetramethyloctan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5,7,7-Tetramethyloctan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,3,6,7-Tetramethyloctane: Similar in structure but lacks the hydroxyl group.

    2,5,7,7-Tetramethyloctanal: An aldehyde derivative of the compound.

    2,5,7,7-Tetramethyloctanoic acid: A carboxylic acid derivative.

Uniqueness

2,5,7,7-Tetramethyloctan-1-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical and physical properties. This functional group allows for a wide range of chemical reactions and interactions, making the compound versatile for various applications.

Properties

IUPAC Name

2,5,7,7-tetramethyloctan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-10(8-12(3,4)5)6-7-11(2)9-13/h10-11,13H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLZYKUEPAKVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)CO)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593457
Record name 2,5,7,7-Tetramethyloctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113831-58-6
Record name 2,5,7,7-Tetramethyloctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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